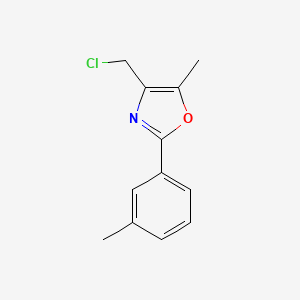

4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole

Description

BenchChem offers high-quality 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-8-4-3-5-10(6-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFJTOSWONKWDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408090 | |

| Record name | 4-Chloromethyl-5-methyl-2-m-tolyl-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521266-92-2 | |

| Record name | 4-Chloromethyl-5-methyl-2-m-tolyl-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole

This guide provides an in-depth exploration of the synthesis and detailed characterization of the versatile heterocyclic compound, 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the strategic rationale behind the synthetic pathway, offers a robust experimental protocol, and details the analytical methodologies required for comprehensive structural verification and purity assessment.

Introduction: The Significance of the Oxazole Scaffold

The 1,3-oxazole ring is a privileged heterocyclic motif frequently encountered in a wide array of natural products and pharmacologically active molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a cornerstone in the design of novel therapeutics. Oxazole-containing compounds have demonstrated a broad spectrum of biological activities, including roles as anticancer agents, antithrombotic drugs, and fluorescent probes.[3][4][5]

The target molecule of this guide, 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole, is a particularly valuable synthetic intermediate. Its structure incorporates three key features for further molecular elaboration:

-

An oxazole core , providing a stable and biologically relevant scaffold.

-

A reactive chloromethyl group at the C4 position, which serves as a versatile electrophilic handle for nucleophilic substitution reactions, enabling the facile introduction of diverse functional groups.[6]

-

A substituted 2-aryl moiety (3-methylphenyl), which allows for fine-tuning of steric and electronic properties, crucial for optimizing interactions with biological targets.

This guide focuses on a reliable and well-established synthetic route, the Robinson-Gabriel synthesis, to construct the oxazole core.[1][7]

Strategic Approach to Synthesis: The Robinson-Gabriel Cyclodehydration

Several methods exist for the synthesis of substituted oxazoles, including the Hantzsch synthesis and the Van Leusen reaction.[3][8][9] However, one of the most versatile and historically significant methods is the Robinson-Gabriel synthesis, which involves the intramolecular cyclodehydration of a 2-acylamino-ketone precursor.[7][10] This method was chosen for its reliability and the ready availability of starting materials.

The overall synthetic strategy involves two primary stages:

-

Preparation of the Key Precursor: Synthesis of the N-(1-chloro-3-oxobutan-2-yl)-3-methylbenzamide intermediate.

-

Oxazole Ring Formation: Acid-catalyzed intramolecular cyclization and subsequent dehydration of the precursor to yield the target oxazole.

This sequence is outlined in the workflow below.

Caption: Synthetic workflow for the target oxazole via Robinson-Gabriel synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of N-(1-chloro-3-oxobutan-2-yl)-3-methylbenzamide (Precursor)

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-amino-3-chloropropan-2-one hydrochloride (1.0 eq). Dissolve it in a 1:1 mixture of dichloromethane (DCM) and water.

-

Basification: Cool the mixture to 0 °C in an ice bath. Slowly add an aqueous solution of sodium bicarbonate (2.5 eq) to neutralize the hydrochloride and liberate the free amine.

-

Acylation: While maintaining the temperature at 0 °C, add 3-methylbenzoyl chloride (1.05 eq) dropwise to the vigorously stirred biphasic mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Separate the organic layer. Wash the organic phase sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acylamino-ketone precursor. This product is often used in the next step without further purification, but can be purified by column chromatography if necessary.

Synthesis of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole

-

Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the crude N-(1-chloro-3-oxobutan-2-yl)-3-methylbenzamide (1.0 eq) from the previous step in anhydrous chloroform.

-

Dehydration/Cyclization: Cool the solution to 0 °C. Slowly and carefully add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise. Caution: The reaction can be exothermic.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 60-65 °C) and maintain for 3-5 hours. Monitor the formation of the oxazole product by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice to quench the excess POCl₃.

-

Neutralization & Extraction: Slowly neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure title compound.

Mechanistic Insight: The Robinson-Gabriel Reaction

The mechanism of the Robinson-Gabriel synthesis proceeds through the activation of the ketone carbonyl by the dehydrating agent (e.g., protonation by a strong acid).[10] This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the amide group to form a five-membered cyclic intermediate, a dihydrooxazolol. Subsequent protonation of the hydroxyl group and elimination of a water molecule leads to the formation of the aromatic oxazole ring.

Caption: Simplified mechanism of the Robinson-Gabriel cyclodehydration.

Comprehensive Characterization

Unequivocal structural confirmation and purity assessment of the synthesized 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole are achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons (3-methylphenyl group): ~7.2-7.8 ppm (multiplets, 4H). Chloromethyl Protons (-CH₂Cl): ~4.6 ppm (singlet, 2H). Oxazole Methyl Protons (-CH₃): ~2.5 ppm (singlet, 3H). Aryl Methyl Protons (-CH₃): ~2.4 ppm (singlet, 3H). |

| ¹³C NMR | Oxazole Carbons (C2, C4, C5): ~161, 148, 128 ppm. Aromatic Carbons: ~125-138 ppm. Chloromethyl Carbon (-CH₂Cl): ~35 ppm. Methyl Carbons (-CH₃): ~11 and ~21 ppm. |

| Mass Spec. | Molecular Ion (M⁺): Expected m/z corresponding to C₁₂H₁₂ClNO. An isotopic pattern for [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, characteristic of a monochlorinated compound, would be observed. |

| IR Spec. | C=N Stretch (oxazole): ~1650 cm⁻¹. C-O-C Stretch (oxazole): ~1070 cm⁻¹. Aromatic C-H Stretch: ~3050 cm⁻¹. C-Cl Stretch: ~750 cm⁻¹. |

Chromatographic and Physical Analysis

-

Purity (HPLC): Analysis by reverse-phase HPLC should indicate a purity of ≥95% for use in further applications.

-

TLC: A single spot should be observed using an appropriate mobile phase (e.g., 80:20 Hexane:Ethyl Acetate), visualized under UV light.

-

Melting Point: A sharp melting point range is indicative of high purity.

Conclusion and Future Directions

This guide has detailed a robust and reproducible methodology for the synthesis of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole via the Robinson-Gabriel reaction. The comprehensive characterization protocol ensures the identity and purity of the final product.

The title compound is an exceptionally useful building block for drug discovery and materials science. The reactive chloromethyl handle provides a gateway for constructing libraries of novel oxazole derivatives through substitution with various nucleophiles (amines, thiols, alcohols), paving the way for the exploration of new chemical space and the development of next-generation therapeutic agents.

References

-

Wikipedia. Robinson–Gabriel synthesis . Wikipedia. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole . Pharmaguideline. [Link]

-

SynArchive. Robinson-Gabriel Synthesis . SynArchive. [Link]

-

Padwa, A., et al. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates . The Journal of Organic Chemistry. [Link]

-

Albericio, F., et al. Synthesis of IB-01211, a Cyclic Peptide Containing 2,4-Concatenated Thia- and Oxazoles, via Hantzsch Macrocyclization . Organic Letters. [Link]

-

Sharma, H., et al. Scheme.3. The Robinson-Gabriel synthesis for oxazole . ResearchGate. [Link]

-

National Center for Biotechnology Information. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas . Molecules. [Link]

-

ResearchGate. Several examples of bioactive, medicines and fluorescent compounds containing 1,3-oxazole motif . ResearchGate. [Link]

-

Roehrig, S., et al. Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor . Journal of Medicinal Chemistry. [Link]

-

European Bioinformatics Institute. Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene... . ChEMBL. [Link]

Sources

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]

- 5. Document: Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene... - ChEMBL [ebi.ac.uk]

- 6. Buy 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | 137090-44-9 [smolecule.com]

- 7. synarchive.com [synarchive.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole. NMR spectroscopy is an indispensable analytical technique in modern chemistry, offering unparalleled insight into molecular structure. For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's spectral signature is critical for structural verification, purity assessment, and quality control. This document serves as a definitive reference, detailing the theoretical basis for signal assignment, a validated experimental protocol for data acquisition, and a comprehensive interpretation of the expected spectral features of the title compound.

Introduction

4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is a substituted heterocyclic compound featuring a central oxazole ring. The oxazole moiety is a key structural motif found in numerous pharmacologically active compounds.[1] The substituents on this particular molecule—a reactive chloromethyl group, a methyl group, and a 3-methylphenyl (m-tolyl) group—create a unique electronic and steric environment, resulting in a distinct NMR fingerprint. The chloromethyl group, in particular, serves as a versatile synthetic handle, allowing for further molecular elaboration through nucleophilic substitution reactions.[2]

The unambiguous characterization of such molecules is paramount. NMR spectroscopy stands as the gold standard for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide will deconstruct the expected ¹H and ¹³C NMR spectra of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole, providing a foundational understanding grounded in established chemical principles and data from analogous structures.

Molecular Structure and NMR Environments

To accurately interpret an NMR spectrum, one must first identify all chemically non-equivalent nuclei within the molecule. The structure of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is shown below, with key atomic environments labeled for the subsequent spectral discussion.

The molecule possesses several distinct regions, each giving rise to characteristic signals:

-

The 3-Methylphenyl (m-Tolyl) Group: This aromatic system contains four non-equivalent aromatic protons and a methyl group.

-

The Oxazole Core: A five-membered heteroaromatic ring. The carbons at positions 2, 4, and 5 are key features in the ¹³C spectrum.

-

The 5-Methyl Group: A methyl substituent directly attached to the oxazole ring.

-

The 4-Chloromethyl Group: A methylene (-CH₂-) group attached to the oxazole ring and a highly electronegative chlorine atom.

Caption: Key proton environments in 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Table 1: Predicted ¹H NMR Signal Assignments

| Label | Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|---|

| A | 3-Methylphenyl (Aromatic Hs) | 7.20 - 7.90 | Multiplet (m) | 4H |

| B | 4-Chloromethyl (-CH₂Cl) | 4.60 - 4.80 | Singlet (s) | 2H |

| C | 3-Methylphenyl (-CH₃) | 2.40 - 2.50 | Singlet (s) | 3H |

| D | 5-Methyl (-CH₃) | 2.30 - 2.45 | Singlet (s) | 3H |

Rationale for Predictions:

-

Aromatic Protons (A): The four protons on the meta-substituted phenyl ring will appear in the characteristic aromatic region. Due to their different positions relative to the electron-withdrawing oxazole ring and the electron-donating methyl group, they are chemically non-equivalent and will likely produce a complex, overlapping multiplet between δ 7.20 and 7.90 ppm.

-

4-Chloromethyl Protons (B): The protons of the -CH₂Cl group are significantly deshielded by the adjacent electronegative chlorine atom and the electron-withdrawing nature of the oxazole ring. This results in a substantial downfield shift. Based on analogous compounds, this signal is expected to appear as a sharp singlet around δ 4.6 - 4.8 ppm.[2]

-

3-Methylphenyl Protons (C): The methyl group on the phenyl ring is a standard benzylic methyl. It will appear as a singlet in the δ 2.40 - 2.50 ppm range, a typical value for a methyl group attached to an aromatic ring.

-

5-Methyl Protons (D): The methyl group at the C5 position of the oxazole ring is also in an environment that causes a downfield shift compared to a simple alkane, but less so than the chloromethyl group. It is expected to resonate as a singlet around δ 2.30 - 2.45 ppm.[1]

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule. The chemical shift of each signal is highly sensitive to the carbon's hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Signal Assignments

| Label | Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | Oxazole C2 | 160 - 163 |

| 2 | Oxazole C5 | 147 - 150 |

| 3 | 3-Methylphenyl (C-ipso attached to oxazole) | 128 - 131 |

| 4 | 3-Methylphenyl (C-ipso attached to -CH₃) | 138 - 140 |

| 5 | 3-Methylphenyl (Aromatic CHs) | 124 - 132 |

| 6 | Oxazole C4 | 126 - 129 |

| 7 | 4-Chloromethyl (-CH₂Cl) | 35 - 40 |

| 8 | 3-Methylphenyl (-CH₃) | 21 - 22 |

| 9 | 5-Methyl (-CH₃) | 10 - 12 |

Rationale for Predictions:

-

Oxazole Ring Carbons (1, 2, 6): The carbons within the heteroaromatic oxazole ring are significantly deshielded and appear far downfield. C2, situated between two heteroatoms (N and O), is expected to be the most downfield signal, likely above δ 160 ppm.[1] C5 and C4 will also be in the aromatic region, with their precise shifts influenced by their respective substituents.

-

3-Methylphenyl Carbons (3, 4, 5): The six carbons of the phenyl ring will produce six distinct signals. The two quaternary carbons (ipso-carbons), C1' (attached to the oxazole) and C3' (attached to the methyl group), will typically have lower intensity. The remaining four CH carbons will appear in the δ 124-132 ppm range. The presence of the methyl substituent has a known effect on the chemical shifts of the aromatic carbons.[3]

-

4-Chloromethyl Carbon (7): This carbon is attached to an electronegative chlorine atom, which induces a downfield shift into the δ 35-40 ppm range. This is a highly diagnostic signal for this functional group.[2]

-

Methyl Carbons (8, 9): The two methyl group carbons will appear in the aliphatic region of the spectrum (< δ 30 ppm). The benzylic methyl carbon (8) is typically found around δ 21-22 ppm, while the methyl carbon attached to the sp²-hybridized C5 of the oxazole (9) is expected at a slightly higher field, around δ 10-12 ppm.[1]

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized protocol is essential. The following methodology represents a robust, self-validating system for the analysis of the title compound.

Sample Preparation

-

Weighing: Accurately weigh 10-15 mg of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[4]

-

Internal Standard: The residual proton signal of the solvent (e.g., CHCl₃ at δ 7.26 ppm) and the carbon signal (CDCl₃ at δ 77.16 ppm) are typically used for spectral referencing. Alternatively, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm for both ¹H and ¹³C).[5]

-

Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting to ensure the sample is completely dissolved and the solution is homogeneous.

Spectrometer Configuration and Data Acquisition

The causality behind parameter selection is key: a higher magnetic field strength (e.g., 400 MHz) provides better signal dispersion and resolution, which is crucial for resolving complex multiplets in the aromatic region.

Sources

A Senior Application Scientist's Guide to the High-Resolution Mass Spectrometry Analysis of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation of the synthetic oxazole derivative, 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole, using Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC/ESI-Q-TOF-MS). Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental design, from the selection of a soft ionization technique to the predictive analysis of fragmentation pathways. We present a detailed, field-tested protocol, underscore the importance of high-resolution data in confirming elemental composition, and propose a complete fragmentation map of the target molecule. This guide serves as both a practical workflow and an educational resource for leveraging modern mass spectrometry to achieve unambiguous molecular characterization.

Introduction: The Analytical Imperative

In the landscape of pharmaceutical development and synthetic chemistry, the unequivocal confirmation of a molecule's structure is a foundational requirement. The compound 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is a representative example of a heterocyclic scaffold that may serve as a crucial intermediate in the synthesis of novel therapeutic agents. The oxazole ring is a component of numerous bioactive natural products and pharmaceuticals.[1][2] The reactivity of the chloromethyl group further positions this molecule as a versatile building block.

Given its importance, verifying the identity and purity of this compound is paramount. High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and specificity.[3][4][5] This guide focuses on the application of LC/ESI-Q-TOF-MS, a powerful combination that provides not only the precise mass of the intact molecule but also detailed structural insights through tandem mass spectrometry (MS/MS) experiments.[3][6]

Foundational Principles: The Synergy of ESI and Q-TOF

The choice of analytical instrumentation is the first critical decision in method development. For a molecule like 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole, an ESI-Q-TOF system offers an optimal blend of gentle ionization and high-performance mass analysis.

-

Electrospray Ionization (ESI): ESI is a "soft ionization" technique, meaning it imparts minimal excess energy onto the analyte during the ionization process.[7] This is crucial for preserving the intact molecular ion, which is often fragile. For our target molecule, the basic nitrogen atom in the oxazole ring is a prime site for protonation in a positive ion mode experiment, leading to the formation of a stable protonated molecule, [M+H]⁺. This preserves the molecular weight information, which might otherwise be lost with more energetic ionization methods like Electron Ionization (EI).[8]

-

Quadrupole Time-of-Flight (Q-TOF) Mass Analyzer: This hybrid analyzer combines the strengths of two technologies. The quadrupole acts as a mass filter, allowing for the selection of specific ions (like our [M+H]⁺ ion) for fragmentation analysis. The TOF analyzer measures the mass-to-charge ratio (m/z) of ions based on the time it takes them to travel a fixed distance. Modern TOF instruments equipped with a reflectron provide exceptional mass accuracy (typically <5 ppm) and high resolution (>10,000 FWHM).[3][6] This capability is essential for determining the elemental composition of the parent ion and its fragments, and for clearly resolving the characteristic isotopic pattern of chlorine-containing compounds.[3]

Experimental Workflow: A Validated Protocol

The following protocol outlines a robust method for the analysis of the target compound. The logic behind each step is to ensure reproducible, high-quality data suitable for structural confirmation.

Diagram: LC-MS/MS Analytical Workflow

Caption: A schematic overview of the LC-MS/MS process.

Sample Preparation

A robust sample preparation protocol is the foundation of a successful analysis. The goal is to ensure the analyte is fully dissolved and compatible with the LC mobile phase.

-

Stock Solution: Prepare a 1 mg/mL stock solution of the synthesized compound in HPLC-grade acetonitrile (ACN).

-

Working Solution: Dilute the stock solution to a final concentration of 1-5 µg/mL using a solvent mixture that mirrors the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could damage the UPLC system.

Rationale: Using 0.1% formic acid in the mobile phase aids in the protonation of the analyte in the ESI source, enhancing the signal of the [M+H]⁺ ion.[9]

UPLC and Mass Spectrometry Parameters

The following tables summarize the recommended starting parameters for a standard UPLC-Q-TOF system. These should be optimized as necessary.

Table 1: UPLC Parameters

| Parameter | Value |

|---|---|

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 2 µL |

Table 2: Q-TOF MS Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Sampling Cone | 30 V |

| Source Temp. | 120 °C |

| Desolvation Temp. | 350 °C |

| Desolvation Gas Flow | 800 L/Hr (Nitrogen) |

| Scan Range (MS) | 50 - 500 m/z |

| Scan Range (MS/MS) | 50 - 250 m/z |

| Collision Energy (CID) | Ramped 10-40 eV |

Rationale: A ramped collision energy ensures that a wide range of fragment ions, from low-energy rearrangements to high-energy bond cleavages, are generated and detected in a single MS/MS experiment.[10]

Data Interpretation and Structural Elucidation

High-Resolution Full Scan MS Analysis

The first step in data analysis is to examine the high-resolution full scan spectrum. We are looking for two key pieces of evidence to confirm the identity of our target molecule.

1. Accurate Mass of the Protonated Molecule: The elemental formula of the target compound is C₁₂H₁₂ClNO. The expected monoisotopic mass of the protonated molecule, [C₁₂H₁₃ClNO]⁺, is calculated to be 222.0680 Da (using the most abundant isotopes: ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). A high-resolution mass spectrometer should measure this mass with an error of less than 5 ppm.[3][8]

2. Characteristic Chlorine Isotope Pattern: A definitive feature of any chlorine-containing compound is its isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum will exhibit two peaks for the molecular ion:

-

The [M+H]⁺ peak at m/z 222.0680 (corresponding to the ³⁵Cl isotope).

-

The [M+2+H]⁺ peak at m/z 224.0651 (corresponding to the ³⁷Cl isotope).

The intensity of the [M+2+H]⁺ peak will be approximately one-third of the [M+H]⁺ peak's intensity.[3] This pattern is a highly reliable diagnostic tool.

MS/MS Fragmentation Analysis: Decoding the Structure

Tandem mass spectrometry (MS/MS) provides a molecular fingerprint by breaking the parent ion into smaller, structurally significant fragments.[10][11][12] By isolating the [M+H]⁺ ion (m/z 222.07) and subjecting it to collision-induced dissociation (CID), we can propose a fragmentation pathway that validates the connectivity of the molecule's substructures.[10][12]

Proposed Fragmentation Pathway: The protonated molecule is expected to fragment via several key pathways, driven by the stability of the resulting fragment ions. The primary fragmentation sites are the labile chloromethyl group and cleavages involving the oxazole ring.

Diagram: Proposed MS/MS Fragmentation of [M+H]⁺

Caption: Predicted major fragmentation pathways for the target molecule.

Table 3: Predicted Fragment Ions and Their Significance

| Fragment | Proposed Formula | Calculated m/z | Interpretation and Structural Evidence |

|---|---|---|---|

| [M+H]⁺ | [C₁₂H₁₃ClNO]⁺ | 222.0680 | Confirms the molecular weight of the parent compound. |

| A | [C₁₂H₁₂NO]⁺ | 186.0913 | Loss of HCl (-35.9767 Da): A common neutral loss for chlorinated compounds, likely involving the proton and the chlorine atom. This confirms the presence of the chloromethyl group. |

| B | [C₁₁H₁₀NO]⁺ | 172.0757 | Loss of chloromethyl radical (•CH₂Cl, -49.9927 Da): Direct cleavage of the C-C bond between the oxazole ring and the chloromethyl group. This is a strong indicator of the chloromethyl substituent. |

| C | [C₇H₇]⁺ | 91.0542 | Tropylium ion: A very common and stable fragment in the mass spectra of compounds containing a tolyl (methylphenyl) group.[13] Its presence confirms the 3-methylphenyl substituent. |

| D | [C₁₀H₈NO]⁺ | 158.0600 | Loss of CH₂ from Fragment B (-14.0157 Da): Further fragmentation, possibly indicating rearrangement and loss from the methyl group on the oxazole ring. |

The identification of these specific fragments, particularly the loss of HCl, the loss of the chloromethyl radical, and the presence of the m/z 91 ion, creates a self-validating system.[10] Each fragment confirms a different piece of the molecular puzzle, and together they provide a highly confident structural assignment.

Conclusion

The structural elucidation of novel or key synthetic compounds like 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is a non-negotiable step in chemical and pharmaceutical research. The LC/ESI-Q-TOF-MS methodology detailed in this guide provides a clear, robust, and scientifically sound approach to this challenge. By combining high-resolution mass measurement of the molecular ion with a logical analysis of its MS/MS fragmentation pattern, researchers can achieve an unambiguous confirmation of the molecule's identity. The characteristic isotopic signature of chlorine provides an additional, powerful layer of validation. This integrated analytical strategy ensures data integrity and provides the high level of confidence required for advancing research and development programs.

References

-

Koeplinger, K. A., et al. (2007). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]

-

Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Journal of Analytical Chemistry. Available at: [Link]

-

Fiveable. (n.d.). Structural elucidation using mass spectrometry. Spectroscopy Class Notes. Available at: [Link]

-

Gabelica, V., et al. (2012). Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes. Analytical Chemistry. Available at: [Link]

-

CURRENTA. (n.d.). Mass spectrometry for structural elucidation. Available at: [Link]

-

Grokipedia. (n.d.). Collision-induced dissociation. Available at: [Link]

-

MDPI. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules. Available at: [Link]

-

Bouslimani, A., et al. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry. Available at: [Link]

-

ResearchGate. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. Available at: [Link]

-

Semantic Scholar. (1973). MASS SPECTROMETRY OF OXAZOLES. Available at: [Link]

-

SciELO. (2003). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Advances in structure elucidation of small molecules using mass spectrometry. Available at: [Link]

-

ResearchGate. (2003). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

-

Frontiers Media. (2023). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry. Available at: [Link]

-

MDPI. (2024). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. Molecules. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

Whitman College. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

PubChem. (n.d.). 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. Available at: [Link]

-

CORE. (n.d.). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. Available at: [Link]

-

Pharmacia. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Available at: [Link]

-

AVESIS. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphen.... Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. GCMS Section 6.9.5 [people.whitman.edu]

An In-depth Technical Guide to 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, characterization, and potential applications, offering insights grounded in established scientific principles.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity. The nomenclature and registration of a compound are critical for unambiguous communication and information retrieval in a research and development setting.

IUPAC Nomenclature and CAS Registry Number

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The unequivocal IUPAC name for the topic compound is 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole . This name precisely describes the molecular structure, indicating a central 1,3-oxazole ring with specific substituents at designated positions.

For a closely related compound, 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole, the Chemical Abstracts Service (CAS) has assigned the registry number 103788-61-0 .[1][2][3][4][5] While a specific CAS number for the 3-methylphenyl variant was not immediately available in the initial search, this information on the parent phenyl compound provides a crucial reference point for database searches and literature review. The molecular formula for the title compound is C12H12ClNO, and its molecular weight is 221.68 g/mol .[6]

Structural Elucidation

The structure of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is characterized by a five-membered oxazole ring, which is an aromatic heterocycle containing one oxygen and one nitrogen atom.[7] The substituents are arranged as follows:

-

A chloromethyl group (-CH2Cl) at position 4.

-

A methyl group (-CH3) at position 5.

-

A 3-methylphenyl (m-tolyl) group at position 2.

The presence of the reactive chloromethyl group makes this compound a versatile intermediate for further chemical modifications.

Synthesis and Mechanistic Insights

The synthesis of substituted oxazoles is a well-established area of organic chemistry, with several named reactions providing reliable routes. The choice of synthetic strategy is often dictated by the availability of starting materials and the desired substitution pattern.

Retrosynthetic Analysis and Key Synthetic Strategies

A common approach to the synthesis of 2,4,5-trisubstituted oxazoles involves the formation of the oxazole ring from acyclic precursors. The Robinson-Gabriel synthesis and related methods are frequently employed.[8]

A plausible retrosynthetic pathway for 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is illustrated below:

Caption: Retrosynthetic analysis of the target oxazole.

Experimental Protocol: A Generalized Synthetic Approach

The following is a generalized, illustrative protocol for the synthesis of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole, based on established methodologies for similar oxazole derivatives.

Step 1: Acylation of an α-haloketone

-

To a solution of 3-methylbenzamide in a suitable aprotic solvent (e.g., dichloromethane, chloroform), add an equimolar amount of 1,3-dichloropropan-2-one.

-

The reaction can be facilitated by the presence of a mild base to scavenge the HCl byproduct.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the intermediate N-(1-chloro-3-oxobutan-2-yl)-3-methylbenzamide can be isolated or used directly in the next step.

Step 2: Cyclodehydration to form the Oxazole Ring

-

The crude or purified intermediate from Step 1 is treated with a dehydrating agent.

-

Common dehydrating agents for this transformation include phosphorus oxychloride (POCl3), sulfuric acid (H2SO4), or polyphosphoric acid (PPA).

-

The reaction is typically heated to drive the cyclization.

-

After the reaction is complete, the mixture is carefully quenched with water or a basic solution.

-

The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification of the final product is typically achieved by column chromatography on silica gel.

Characterization and Analytical Data

The unequivocal identification and purity assessment of the synthesized compound are paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the m-tolyl group, a singlet for the chloromethyl protons, a singlet for the methyl group on the oxazole ring, and a singlet for the remaining oxazole ring proton. |

| ¹³C NMR | Resonances for the carbon atoms of the oxazole ring, the m-tolyl group, the chloromethyl carbon, and the methyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (221.68 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=N and C-O stretching within the oxazole ring, as well as C-H and C-Cl stretching vibrations. |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should be in close agreement with the calculated values for the molecular formula C12H12ClNO. |

Applications in Drug Discovery and Materials Science

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[9] These activities include anti-inflammatory, antimicrobial, and anticancer properties.[10][11]

Potential as a Bioactive Scaffold

The title compound, with its specific substitution pattern, can be considered a lead structure for the development of novel therapeutic agents. The reactive chloromethyl group serves as a handle for the introduction of various functional groups, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. For instance, nucleophilic substitution of the chloride with amines, thiols, or alcohols can lead to compounds with diverse pharmacological profiles.

Caption: Derivatization of the core oxazole structure.

Utility in Materials Science

Oxazole-containing compounds have also found applications as fluorescent dyes and scintillators.[12] The aromatic nature of the oxazole ring, in conjunction with the extended conjugation provided by the aryl substituent, can give rise to interesting photophysical properties. Further research into the luminescence and electronic properties of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole and its derivatives could uncover novel applications in the development of organic light-emitting diodes (OLEDs) or chemical sensors.

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be taken when handling 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole. It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound is expected to be an irritant and may be harmful if swallowed or absorbed through the skin.[13][14] A comprehensive review of the Safety Data Sheet (SDS) for this or structurally similar compounds is mandatory before commencing any experimental work.[13][15]

Conclusion

4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is a versatile heterocyclic compound with significant potential as a building block in both medicinal chemistry and materials science. Its well-defined structure, accessible synthesis, and the reactivity of the chloromethyl group make it an attractive starting point for the development of novel molecules with tailored properties. Further investigation into its biological activities and material characteristics is warranted to fully explore its potential.

References

- Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activi. (URL: )

- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (URL: )

-

4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | C11H10ClNO | CID 9794289 - PubChem. (URL: [Link])

-

Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. (URL: [Link])

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])

-

4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole. (URL: [Link])

-

Oxazole - Wikipedia. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC - NIH. (URL: [Link])

-

Several examples of bioactive, medicines and fluorescent compounds containing 1,3-oxazole motif. - ResearchGate. (URL: [Link])

Sources

- 1. 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | C11H10ClNO | CID 9794289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole - CAS:103788-61-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE | 103788-61-0 [amp.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Oxazole - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. jddtonline.info [jddtonline.info]

- 11. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tcichemicals.com [tcichemicals.com]

- 14. aksci.com [aksci.com]

- 15. tcichemicals.com [tcichemicals.com]

Solubility and Stability Profile of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole: A Predictive and Methodological Framework

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Specific experimental data on the solubility and stability of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is not extensively documented in publicly accessible literature. This guide, therefore, adopts an expert-driven, predictive approach. It synthesizes foundational chemical principles with field-proven methodologies to provide researchers with a robust framework for characterizing this molecule. The focus is not on reporting established data, but on empowering scientists to generate that data with confidence and precision. We will dissect the molecule's structural motifs to anticipate its behavior and provide detailed protocols for its empirical evaluation.

Molecular Architecture and Physicochemical Predictions

The subject molecule, 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole, is a substituted oxazole. Its behavior is dictated by the interplay of three key structural features:

-

The 1,3-Oxazole Core: This five-membered aromatic heterocycle is generally planar and thermally stable.[1] While possessing some basicity at the nitrogen atom, oxazoles are relatively weak bases.[1] The ring itself is moderately resistant to acid but can be susceptible to photo-oxidation.[1]

-

The 2-(3-methylphenyl) Group: This lipophilic group significantly influences the molecule's solubility, reducing its affinity for aqueous media and promoting solubility in organic solvents. The meta-position of the methyl group has a subtle electronic-donating effect but primarily contributes to the molecule's overall hydrophobicity.

-

The 4-(Chloromethyl) Group: This is the molecule's most reactive site and the primary determinant of its chemical stability. The chloromethyl group is an electrophilic center, highly susceptible to nucleophilic substitution reactions. Its reactivity is analogous to that of a benzylic halide, making it a critical liability that must be understood and controlled in any formulation or storage strategy.

Based on this structure, we can make several key predictions:

| Property | Predicted Characteristic | Rationale |

| Aqueous Solubility | Low to Very Low | The presence of the nonpolar 3-methylphenyl and methyl groups imparts significant hydrophobic character. |

| Organic Solubility | Moderate to High | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, and Dimethyl Sulfoxide (DMSO). |

| Chemical Stability | Limited, context-dependent | The high reactivity of the chloromethyl group makes the molecule prone to degradation in the presence of nucleophiles (e.g., water, alcohols, amines, buffer salts). |

| Primary Degradation Route | Nucleophilic Substitution | The chloride is a good leaving group, facilitating SN1 or SN2 reactions at the methylene carbon. |

A Pragmatic Protocol for Solubility Determination

To empirically determine the solubility, a multi-stage approach is recommended, starting with kinetic assessment for rapid screening, followed by a definitive thermodynamic measurement for key solvent systems.

Experimental Workflow: Solubility Assessment

Caption: Workflow for solubility determination.

Step-by-Step Protocol: Thermodynamic Solubility via Shake-Flask (ICH Harmonised Guideline Q6A)

-

Preparation: Add an excess amount of the solid compound (enough to ensure saturation is achieved and solid remains) to a known volume (e.g., 2 mL) of the desired solvent in a sealed, inert vial.

-

Equilibration: Place the vials in a temperature-controlled shaker or rotator (e.g., 25 °C ± 1 °C). Agitate for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can validate the required equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the target temperature to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Trustworthiness Check: Immediately dilute the aliquot with a suitable mobile phase or solvent in which the compound is highly soluble to prevent precipitation upon cooling or solvent evaporation. A large, validated dilution factor (e.g., 1:100) is critical.

-

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV or LC-MS method. Calculate the concentration against a standard curve prepared with known concentrations of the compound.

-

Validation: The presence of undissolved solid in the vial after equilibration is essential to confirm that saturation was achieved.

Stability Analysis and Predicted Degradation Pathways

Understanding the stability profile is paramount for handling, formulation, and storage. A forced degradation study is the industry-standard approach to identify potential degradation pathways and develop a stability-indicating analytical method.

Primary Predicted Degradation Pathway

The primary degradation mechanism is anticipated to be the solvolysis of the chloromethyl group, particularly in protic or nucleophilic media.

Caption: Predicted nucleophilic degradation of the title compound.

Protocol: Forced Degradation Study

This protocol is designed to intentionally stress the compound to identify likely degradation products.

| Condition | Protocol | Rationale |

| Acid Hydrolysis | Dissolve compound in 0.1 M HCl. Incubate at 60°C for up to 72h. | To assess stability in acidic environments. The oxazole N-protonation may occur, but the primary degradation is still expected at the chloromethyl site. |

| Base Hydrolysis | Dissolve compound in 0.1 M NaOH. Incubate at room temperature for up to 24h. | To assess stability in alkaline environments. Base will catalyze the hydrolysis of the chloromethyl group. |

| Oxidative | Dissolve compound in a solution of 3% H₂O₂. Incubate at room temperature for 24h, protected from light. | To evaluate susceptibility to oxidation. The oxazole ring or the methyl groups could be potential sites of oxidation, though this is likely a secondary pathway. |

| Thermal | Store the solid compound in an oven at 70°C for 7 days. | To assess the intrinsic thermal stability of the solid form. |

| Photolytic (ICH Q1B) | Expose the solid compound and a solution (e.g., in acetonitrile/water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. | To evaluate light sensitivity. Oxazole rings can undergo photo-oxidation.[1] |

Self-Validating Analysis: For each condition, samples should be analyzed at appropriate time points (e.g., 0, 4, 8, 24, 48h) using a stability-indicating HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

HPLC Method: A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is a suitable starting point.

-

PDA Detector: Used to assess peak purity and detect chromophoric degradants.

-

Mass Spectrometer: Essential for obtaining the mass-to-charge ratio (m/z) of the parent compound and any degradation products, which is critical for structural elucidation. The loss of HCl and addition of OH (a mass shift of -18 Da) would be a key indicator of hydrolysis.

Summary and Recommendations

While direct empirical data for 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is scarce, a robust scientific understanding can be built upon its structural components.

-

Solubility: The molecule is predicted to be poorly soluble in water but readily soluble in organic solvents. The provided shake-flask protocol is the gold standard for obtaining definitive thermodynamic solubility data essential for formulation development.

-

Stability: The chloromethyl group is the Achilles' heel of this molecule, making it highly susceptible to nucleophilic attack and solvolysis. All aqueous and protic solvent systems should be considered potentially degradative. A comprehensive forced degradation study is not merely recommended; it is essential to map the stability landscape of this compound before its inclusion in any research or development pipeline.

By employing the methodologies outlined in this guide, researchers can systematically and reliably characterize the physicochemical properties of this compound, paving the way for its successful application.

References

-

PubChem - National Center for Biotechnology Information. 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. Available at: [Link]

-

Joshi, S. et al. (2020). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

-

ICH Harmonised Guideline Q1B. Photostability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]

-

ICH Harmonised Guideline Q6A. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. European Medicines Agency. Available at: [Link]

Sources

Initial Biological Screening of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole: A Strategic Approach

An In-Depth Technical Guide

Executive Summary

This guide provides a comprehensive framework for the initial biological evaluation of the novel compound, 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole. Oxazole derivatives are a class of heterocyclic compounds that feature prominently in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2][3] This document outlines a strategic, multi-tiered screening cascade designed to efficiently probe the compound's potential as a therapeutic agent. We present detailed protocols for primary in vitro assays targeting cytotoxicity, antimicrobial efficacy, and anti-inflammatory properties. The rationale behind experimental design, step-by-step methodologies, data interpretation, and visualization of key workflows are detailed to provide researchers and drug development professionals with a robust and scientifically-grounded blueprint for preliminary screening.

Introduction: The Rationale for Screening

The 1,3-oxazole ring is a versatile heterocyclic scaffold found in numerous natural products and synthetic compounds, conferring a broad range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This structural motif is considered a "privileged" structure in drug discovery, capable of interacting with a diverse array of biological targets.[3] The specific compound, 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole, combines this core with substituents that may enhance its biological profile. The chloromethyl group, in particular, is a reactive moiety that can potentially act as an alkylating agent, suggesting a possible mechanism for cytotoxicity in cancer cells.

Given the established therapeutic potential of the oxazole class, a systematic initial screening of this novel derivative is a critical step in identifying its potential utility.[2] This guide proposes a logical and resource-efficient screening workflow, beginning with broad cytotoxicity assessments, followed by more specific assays based on the most promising initial results.

Compound Profile

-

IUPAC Name: 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole

-

Molecular Formula: C₁₁H₁₀ClNO

-

Molecular Weight: 207.66 g/mol [5]

-

Chemical Structure: (A chemical structure diagram would be inserted here in a full whitepaper)

-

Purity & Characterization: Before initiating any biological screening, the compound's identity, purity, and stability must be confirmed using standard analytical techniques (e.g., NMR, LC-MS, HPLC). The compound should be dissolved in a biocompatible solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution for serial dilutions.

Strategic Screening Workflow

The initial screening process is designed as a funnel, starting with broad, high-throughput assays to identify any biological activity and progressively moving towards more specific, mechanism-of-action studies for confirmed "hits."

Caption: High-level workflow for initial biological screening.

Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[6][7]

Caption: Principle of the MTT colorimetric assay for cell viability.

Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous control line (e.g., NHDF normal human dermal fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium, typically ranging from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, purple formazan crystals will form in viable cells.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl) to each well to dissolve the formazan crystals.[6] Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of the colored solution at a wavelength between 500 and 600 nm (typically 570 nm) using a multi-well spectrophotometer.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Preliminary Antimicrobial Screening: Agar Well Diffusion Method

This method is a widely used, cost-effective technique for the preliminary screening of antimicrobial activity.[8] It relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism, resulting in a zone of growth inhibition.[8][9]

Protocol:

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative], Candida albicans [fungus]) equivalent to a 0.5 McFarland standard.

-

Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.[9]

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plates.

-

Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a high concentration, e.g., 1 mg/mL) into each well. Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control and the solvent (DMSO) as a negative control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48 hours for fungi.

-

Data Analysis: Measure the diameter (in mm) of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

In Vitro Anti-inflammatory Screening: LPS-Induced TNF-α Inhibition

This assay uses a human monocytic cell line (e.g., THP-1) to model the inflammatory response.[10] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates these cells to produce pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). The ability of the test compound to reduce TNF-α secretion is a measure of its potential anti-inflammatory effect.[10][11]

Caption: Workflow for the in vitro anti-inflammatory assay.

Protocol:

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

-

Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound (determined from the MTT assay) for 1-2 hours. Include a vehicle control.

-

Stimulation: Induce inflammation by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 4-6 hours at 37°C and 5% CO₂.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

Hypothetical Data Presentation

The following tables summarize potential outcomes from the initial screening cascade.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values in µM)

| Cell Line | Compound IC₅₀ (µM) | Doxorubicin (Control) IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | 12.5 | 0.8 |

| A549 (Lung Cancer) | 25.2 | 1.1 |

| NHDF (Normal Fibroblast) | > 100 | 5.4 |

Table 2: Antimicrobial Activity (Zone of Inhibition in mm)

| Microorganism | Compound (1 mg/mL) | Ciprofloxacin (30 µg) | Fluconazole (25 µg) |

| S. aureus | 14 mm | 25 mm | N/A |

| E. coli | 8 mm | 28 mm | N/A |

| C. albicans | 0 mm | N/A | 22 mm |

Table 3: Anti-inflammatory Activity (% TNF-α Inhibition)

| Compound Conc. (µM) | % TNF-α Inhibition | Dexamethasone (10 µM) |

| 1 | 5.2% | 85.1% |

| 10 | 18.6% | 85.1% |

| 50 | 35.4% | 85.1% |

Conclusion and Future Directions

The initial biological screening provides the first glimpse into the therapeutic potential of a novel compound. Based on the hypothetical data, 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole demonstrates moderate and selective cytotoxicity against cancer cell lines compared to normal cells, along with weak antibacterial activity primarily against Gram-positive bacteria. Its anti-inflammatory potential appears limited in the initial screen.

These preliminary findings justify prioritizing further investigation into its anticancer properties. The next logical steps would include:

-

Secondary Screening: Expanding the cytotoxicity testing to a broader panel of cancer cell lines.

-

Mechanism of Action Studies: Investigating how the compound induces cell death (e.g., apoptosis assays, cell cycle analysis). Given the presence of the chloromethyl group and the known mechanisms of other oxazoles, potential targets could include tubulin polymerization or protein kinases.[12][13]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to improve potency and selectivity.

This structured and evidence-based approach ensures that resources are directed toward the most promising avenues, accelerating the journey from a novel molecule to a potential therapeutic lead.

References

-

Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.

- Kakkar, S., & Narasimhan, B. (2019).

- Akhtar, M. J., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Current Organic Chemistry, 26.

-

ResearchGate. (2019). (PDF) A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]

- Goyal, A., et al. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research, 27(4S).

- Kakkar, S., & Narasimhan, B. (2019).

- Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research.

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

- De Smet, E., et al. (2009). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Nutrition journal, 8, 2.

-

Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

- Schroecksnadel, K., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica chimica acta, 359(1-2), 177–184.

- Pérez-Vásquez, A., et al. (2023).

- Gong, Y., et al. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current medicinal chemistry, 27(34), 5848–5871.

-

ResearchGate. (n.d.). In vitro pharmacological screening methods for anti-inflammatory agents. Retrieved from [Link]

- Lach, G., et al. (2023). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International journal of molecular sciences, 24(13), 10609.

-

R Discovery. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

-

Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. Retrieved from [Link]

- Elshikh, M., et al. (2023).

-

Beijing Xinheng Research Technology Co., Ltd. (n.d.). 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. Retrieved from [Link]

- Kaserer, T., et al. (2016). A reliable computational workflow for the selection of optimal screening libraries.

- Wang, J., et al. (2021). Development and Evaluation of a Preliminary Screening Assay for Antibiotic Residues in Meat. Journal of food science, 86(1), 211–221.

-

Alichem. (n.d.). 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole. Retrieved from [Link]

-

ResearchGate. (n.d.). General workflow involving experimental mixture-based screening and virtual screening. Retrieved from [Link]

- Google Patents. (n.d.). US20030040032A1 - Methods of screening for antimicrobial compounds.

-

Frederick National Laboratory for Cancer Research. (2023). Faster workflows boost drug discovery in natural product-based screening. Retrieved from [Link]

- Valgas, C., de Souza, S. M., & Smânia, E. F. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian journal of microbiology : [publication of the Brazilian Society for Microbiology], 38(2), 369–380.

- Martin, C., et al. (2022). An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. International journal of molecular sciences, 23(20), 12629.

-

Lateral. (n.d.). Antibacterial screening: Significance and symbolism. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Combinations screening workflow overview from experimental design to.... Retrieved from [Link]

-

Chemsrc. (n.d.). 4-(chloromethyl)-2-(4-methylphenyl)-1,3-oxazole. Retrieved from [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijmpr.in [ijmpr.in]

- 4. researchgate.net [researchgate.net]

- 5. 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. MTT assay - Wikipedia [en.wikipedia.org]

- 7. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iivs.org [iivs.org]

- 12. researchgate.net [researchgate.net]

- 13. benthamscience.com [benthamscience.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2,4,5-Trisubstituted Oxazole Derivatives

The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, represents a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties have made it a cornerstone in the design of novel therapeutic agents. Among the various substituted oxazoles, the 2,4,5-trisubstituted derivatives have garnered significant attention due to their broad spectrum of biological activities. This guide provides a comprehensive exploration of the key therapeutic targets of these compounds, delving into their mechanisms of action, and offering practical insights for researchers and drug development professionals.

The Versatility of the 2,4,5-Trisubstituted Oxazole Scaffold

The strategic placement of three substituent groups on the oxazole core at positions 2, 4, and 5 allows for extensive chemical diversification. This remarkable flexibility enables the fine-tuning of physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. The diverse functionalities that can be introduced at these positions facilitate interactions with a wide array of biological targets, leading to a rich pharmacology.

Anticancer Activity: Targeting Aberrant Cell Proliferation

A significant body of research has focused on the development of 2,4,5-trisubstituted oxazole derivatives as potent anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines, including those of the prostate, skin, and lung.[1][2]

Mechanism of Action: Disruption of Cellular Proliferation

While the precise mechanisms of action are still under investigation for many derivatives, the available evidence suggests that their antiproliferative effects are multifaceted. Some compounds have been shown to induce apoptosis and inhibit cell cycle progression in cancer cells. The substitution patterns on the oxazole ring play a crucial role in determining their potency and selectivity. For instance, the presence of moieties like trimethoxyphenyl and various heterocyclic rings has been associated with enhanced anticancer activity.[1]

Quantitative Anticancer Data

The in vitro anticancer activity of several 2,4,5-trisubstituted oxazole derivatives has been quantified, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Substituents (R2, R4, R5) | Cancer Cell Line | IC50 (µM) | Reference |

| 6af | 2-(2-fluorophenyl), 4-(2,3,4-trimethoxyphenyl), 5-thio-benzo[d]thiazole | PC-3 (Prostate) | 7.8 | [1] |

| A431 (Skin) | 9.2 | [1] | ||

| 6bg | 2-(pyridin-3-yl), 4-(2,3,4-trimethoxyphenyl), 5-thio-pyrimidine | PC-3 (Prostate) | 8.5 | [1] |

| A431 (Skin) | 10.1 | [1] | ||

| 6cf | 2-(2-fluorophenyl), 4-(2,3,4-trimethoxyphenyl), 5-thio-5-methyl-1,3,4-thiadiazole | PC-3 (Prostate) | 6.9 | [1] |

| A431 (Skin) | 8.3 | [1] | ||

| 3a | Diethyl 2-[2-methyl-5-(4-nitrophenyl)oxazol-4-yl]malonate | NCI-H460 (Lung) | 60 | [2] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[2]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2,4,5-trisubstituted oxazole derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48 to 72 hours.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-